N-(1,1,1,3,3,3-hexafluoropropan-2-yl)acetamide
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Overview
Description
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide is a fluorinated organic compound known for its unique chemical properties. The presence of six fluorine atoms in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide can be synthesized through the reaction of hexafluoroacetone with acetamide under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a catalyst to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound involves the hydrogenation of hexafluoroacetone followed by its reaction with acetamide. This method ensures high yield and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and industrial applications.
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is used in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-(1,1,1,3,3,3-hexafluoropropan-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar stability and reactivity.
Hexafluoroisopropanol: Another fluorinated compound used in organic synthesis and industrial applications.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoropropan-2-yl)acetamide is unique due to its amide functional group, which imparts different reactivity compared to alcohols and other fluorinated compounds. This makes it valuable in specific applications where the amide group plays a crucial role in the chemical behavior of the compound.
Properties
CAS No. |
65261-02-1 |
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Molecular Formula |
C5H5F6NO |
Molecular Weight |
209.09 g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoropropan-2-yl)acetamide |
InChI |
InChI=1S/C5H5F6NO/c1-2(13)12-3(4(6,7)8)5(9,10)11/h3H,1H3,(H,12,13) |
InChI Key |
IRLORGZHBHQOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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